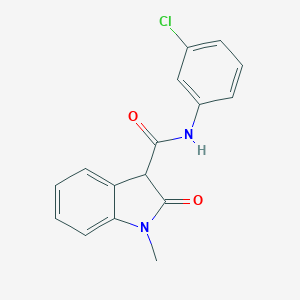![molecular formula C14H13ClN4O2 B502803 N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B502803.png)
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine is a complex organic compound that features a combination of a furan ring, a triazole ring, and a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to form hydrogen bonds with amino acid residues in proteins, which can modulate their activity . Additionally, the compound may interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole moiety and exhibit similar biological activities.
Furan derivatives: These compounds contain the furan ring and are known for their diverse chemical reactivity.
Phenyl-substituted compounds: These compounds have a substituted phenyl group and are widely studied for their pharmacological properties.
Uniqueness
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of both the furan and triazole rings, along with the substituted phenyl group, allows for a wide range of interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications .
特性
分子式 |
C14H13ClN4O2 |
|---|---|
分子量 |
304.73g/mol |
IUPAC名 |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C14H13ClN4O2/c1-20-13-4-2-9(6-11(13)15)12-5-3-10(21-12)7-16-14-17-8-18-19-14/h2-6,8H,7H2,1H3,(H2,16,17,18,19) |
InChIキー |
CYBKXERWCIVDIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B502725.png)

acetate](/img/structure/B502729.png)
![Methyl ({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502731.png)
![Ethyl ({5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502733.png)
![[3-(4-Chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl 4-chlorophenylcarbamate](/img/structure/B502734.png)
![3-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-oxazolidin-2-one](/img/structure/B502735.png)
![Ethyl 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B502736.png)
![6-chloro-2-(4-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B502737.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl methyl sulfone](/img/structure/B502739.png)

